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Executive Summary & Structural Definition

(2S)-N-methylmorpholine-2-carboxamide (CAS: 1841091-38-0) is a secondary amide
derivative of morpholine often utilized as a scaffold in the synthesis of kinase inhibitors and
peptidomimetics.[1][2] Precise structural characterization is required to distinguish it from its
regioisomers (e.g., 4-methylmorpholine-2-carboxamide) during impurity profiling and metabolic
stability assays.[1][2]

The Molecule of Interest
e |[UPAC Name: (2S)-N-methylmorpholine-2-carboxamide[1][3]

o Formula: CeH12N202[1][2][4]
* Monoisotopic Mass: 144.0899 Da[1]

e Precursor lon [M+H]*: m/z 145.0972
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o Key Structural Feature: The methyl group is attached to the amide nitrogen, leaving the
morpholine ring nitrogen as a secondary amine.

Experimental Protocol: ESI-MS/MS Characterization

To obtain reproducible fragmentation data, the following High-Resolution Mass Spectrometry
(HRMS) protocol is recommended. This workflow ensures the generation of diagnostic ions
necessary for structural confirmation.

Methodology

e Sample Preparation:
o Dissolve 1 mg of standard in 1 mL of Methanol/Water (50:50, v/v) with 0.1% Formic Acid.
o Dilute to a final concentration of 1 pg/mL (approx. 7 uM) for direct infusion.

e Instrumentation (Q-TOF or Orbitrap):

o

lonization Source: Electrospray lonization (ESI) in Positive Mode (+).[1][2]

o

Capillary Voltage: 3.5 kV.[1]

[¢]

Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

[¢]

Source Temperature: 120 °C.
» Fragmentation (CID):
o Collision Gas: Nitrogen (or Argon).[1][2]

o Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV to visualize sequential
losses.

o Isolation Window: = 1.0 Da centered at m/z 145.1.[1][2]

Fragmentation Analysis & Pathways
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The fragmentation of (2S)-N-methylmorpholine-2-carboxamide under ESI-CID conditions
follows distinct pathways governed by the stability of the morpholine ring and the lability of the
amide bond.

Primary Fragmentation Pathway (Amide Cleavage)

The most abundant product ions arise from the cleavage of the exocyclic amide bond.

o Neutral Loss of Methylamine (31 Da): The protonated molecular ion [M+H]* (m/z 145)
undergoes inductive cleavage at the amide bond, expelling neutral methylamine (CHsNH:).
[2] This generates a characteristic acylium ion at m/z 114.[1]

o Formation of Morpholine Cation (m/z 86/87): Further fragmentation or direct cleavage of the
amide side chain (loss of the N-methylcarboxamide group) yields the morpholine ring cation
at m/z 86 (radical cation) or m/z 87 (protonated morpholine), depending on H-transfer
mechanisms.

Secondary Pathway (Ring Opening)

At higher collision energies (>30 eV), the morpholine ring itself fragments.[2]

» Retro-Diels-Alder (RDA) type cleavage: The morpholine ring can lose C2H4O (ethylene oxide
equivalent, 44 Da) or Cz2Ha (ethylene, 28 Da), producing lower mass ions characteristic of the
aliphatic amine backbone.[2]

Visualized Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the precursor ion to diagnostic
fragments.
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Figure 1: Proposed ESI-CID fragmentation pathway for (2S)-N-methylmorpholine-2-
carboxamide showing primary neutral losses.[1]

Comparative Analysis: Distinguishing Isomers

A critical challenge in this field is distinguishing the target molecule from its structural isomer,
(2S)-4-methylmorpholine-2-carboxamide (where the methyl is on the ring nitrogen).[1][2] The
table below outlines the diagnostic differences.

Table 1: Diagnostic lon Comparison
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Feature

Target: (2S)-N-
methylmorpholine-2-
carboxamide

Isomer: (2S)-4-
methylmorpholine-2-
carboxamide

Mechanistic
Explanation

Methyl Location

Amide Nitrogen

Morpholine Ring
Nitrogen (N4)

Determines primary

neutral loss.[1][2]

Identical mass;

Precursor lon m/z 145.1 m/z 145.1 )
MS/MS required.[2]
Target loses
] methylamine; Isomer
Primary Neutral Loss -31 Da (CHsNH2) -17 Da (NH3)

loses ammonia

(primary amide).[1][2]

Major Fragment 1

m/z 114 (Acylium)

m/z 128 (Acylium)

Result of amide

cleavage.[2]

Major Fragment 2

m/z 87 (Morpholine)

m/z 101 (N-
Methylmorpholine)

The core ring mass
differs by 14 Da
(CH2).[2]

Key Differentiator

Absence of m/z 101

Presence of m/z 101

m/z 101 is the N-
methylmorpholine
cation, specific to the

isomer.

Performance in Metabolic Stability Assays

o Target (Amide-Methyl): Susceptible to N-demethylation (metabolite -14 Da) and amidase

hydrolysis.[1][2]

e Isomer (Ring-Methyl): Susceptible to N-dealkylation on the ring, often producing the target's

des-methyl analogue (Morpholine-2-carboxamide).[1][2]

References
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+ HolCapek, M., et al. (2010).[2] Fragmentation behavior of morpholine derivatives in
electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual
grounding for morpholine ring cleavage).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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